molecular formula C11H15F2IN2O B2468679 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole CAS No. 1856084-29-1

1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole

Katalognummer B2468679
CAS-Nummer: 1856084-29-1
Molekulargewicht: 356.155
InChI-Schlüssel: VIOLOOMZGRNYOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole, also known as DFP-10825, is a novel pyrazole compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It achieves this by blocking the activation of the NLRP3 inflammasome, a protein complex that plays a key role in the inflammatory response. 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole's potential anti-cancer effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, it has been well-tolerated and has not shown any significant toxicity. 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and multiple sclerosis. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has several advantages for lab experiments. It is easy to synthesize and purify, and has a favorable pharmacokinetic profile. In addition, it has been well-tolerated in animal studies and has not shown any significant toxicity. However, one major limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine its safety and efficacy in human clinical trials. Another area of interest is its potential use in the treatment of cancer. Additional studies are needed to determine its mechanism of action and to test its efficacy in animal models of cancer. Finally, 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole could be further modified to improve its pharmacokinetic properties and to increase its specificity for its target proteins.

Synthesemethoden

The synthesis of 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with 2,2-difluoroethanol. The final product is obtained through purification using silica gel chromatography.

Wissenschaftliche Forschungsanwendungen

1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in animal models for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

IUPAC Name

1-cyclopentyl-3-(2,2-difluoroethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2IN2O/c12-11(13)7-17-6-10-9(14)5-16(15-10)8-3-1-2-4-8/h5,8,11H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOLOOMZGRNYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)COCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.